3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride
Overview
Description
“3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride” is a chemical compound with the CAS Number: 3193-52-0 . It has a molecular weight of 199.7 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is (1,1-dioxidotetrahydro-3-thienyl)-N-methylmethanamine hydrochloride . The InChI Code is 1S/C6H13NO2S.ClH/c1-7-4-6-2-3-10(8,9)5-6;/h6-7H,2-5H2,1H3;1H .Physical and Chemical Properties Analysis
The compound has a melting point of 154-155 degrees Celsius . It is a powder in physical form .Scientific Research Applications
Synthetic Chemistry and Reaction Mechanisms : This compound has been involved in studies related to synthetic chemistry. For instance, thioaroylketene S,N-acetals, closely related to the compound , have been treated with active methylene compounds to produce 3-alkylamino-5-arylthiophenes with a variety of substituents, demonstrating its utility in complex organic synthesis processes (Kim & Kim, 2000).
Development of Chemosensors : Research has also explored the use of similar compounds in the development of chemosensors for metal ions. For example, studies on naphthoquinone-based chemosensors for transition metal ions have been conducted, demonstrating the potential of these compounds in sensing applications (Gosavi-Mirkute et al., 2017).
Photoreactions and Chemical Transformations : The compound has been subject to studies focused on photoreactions and chemical transformations. For instance, the irradiation of thiolane-2,4-dione, a closely related compound, in various solvents in the presence of bases has shown diverse reactions like reductive ring cleavage and rearrangement of the carbon skeleton, highlighting its reactivity under different conditions (Saito & Sato, 1979).
Applications in Polymer Science : The compound has also been studied for its applications in polymer science. For example, research on the synthesis of fatty acid-derived amine functional monomers via thiol–ene addition reactions, leading to renewable polyamides, showcases its potential in creating new materials (Türünç et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride are currently unknown
Mode of Action
It is known that the compound is a nitric oxide (no)-releasing agent . Nitric oxide has broad-spectrum antimicrobial and antiviral activity, likely due to the S-nitrosylation of proteins and cytotoxicity to viral replication .
Biochemical Pathways
The release of nitric oxide by the compound could potentially affect various biochemical pathways, given the role of nitric oxide in numerous physiological processes .
Result of Action
Given its role as a nitric oxide-releasing agent, it may exert effects related to the broad-spectrum antimicrobial and antiviral activity of nitric oxide .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-7-4-6-2-3-10(8,9)5-6;/h6-7H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLDYBXGWULOTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCS(=O)(=O)C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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